Conivaptan

Description

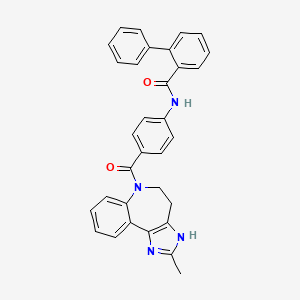

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKENVDNFQMCRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175220 | |

| Record name | Conivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Conivaptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble (0.15 mg/mL at 23 °C), 1.75e-03 g/L | |

| Record name | Conivaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Conivaptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

210101-16-9 | |

| Record name | Conivaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210101-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conivaptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210101169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Conivaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Conivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CONIVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NJ98Y462X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Conivaptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Conivaptan on V1a and V2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1][2][3] It is the first agent in its class to be approved for the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients.[2][4] The therapeutic effects of this compound are directly attributable to its interaction with these two receptor subtypes, which play crucial roles in cardiovascular and renal physiology. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing its binding affinity, functional antagonism, and the signaling pathways it modulates.

Core Mechanism of Action: Dual Antagonism of V1a and V2 Receptors

This compound exerts its pharmacological effects by competitively and reversibly binding to both V1a and V2 vasopressin receptors. This dual antagonism leads to distinct physiological responses. Blockade of the V2 receptor in the renal collecting ducts results in aquaresis, the excretion of free water, which is the primary mechanism for correcting hyponatremia. Antagonism of the V1a receptor, located on vascular smooth muscle cells, leads to vasodilation.

Quantitative Pharmacological Parameters

The affinity and functional antagonism of this compound at human V1a and V2 receptors have been characterized in vitro. The following tables summarize the key quantitative data.

| Parameter | Receptor Subtype | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | Human V1a | 6.3 nM | Human | Radioligand Binding Assay | |

| Human V2 | 1.1 nM | Human | Radioligand Binding Assay | ||

| Rat V1a | 0.48 nM | Rat | Radioligand Binding Assay | ||

| Rat V2 | 3.04 nM | Rat | Radioligand Binding Assay |

Caption: Binding affinities (Ki) of this compound for human and rat V1a and V2 receptors.

| Parameter | Receptor Subtype | Value | Species | Assay Type | Reference |

| Functional Antagonism (IC50) | Human V1a | 14.3 nM | Human | AVP-induced Ca2+ mobilization | |

| Human V2 | 1.95 nM | Human | AVP-induced cAMP accumulation |

Caption: Functional antagonist activity (IC50) of this compound at human V1a and V2 receptors.

Signaling Pathways

This compound's mechanism of action is best understood by examining the signaling pathways of the V1a and V2 receptors that it inhibits.

V1a Receptor Signaling Pathway

The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by vasopressin, a conformational change in the receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates various physiological responses, including vasoconstriction, glycogenolysis, and platelet aggregation. This compound blocks the initial binding of vasopressin to the V1a receptor, thereby inhibiting this entire signaling cascade.

Caption: V1a receptor signaling pathway and the inhibitory action of this compound.

V2 Receptor Signaling Pathway

The V2 receptor is also a GPCR, but it primarily couples to the Gs family of G-proteins. When vasopressin binds to the V2 receptor, Gs is activated and stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA). In the principal cells of the renal collecting ducts, PKA phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane. This increases water reabsorption from the filtrate back into the bloodstream, resulting in an antidiuretic effect. This compound's antagonism at the V2 receptor prevents this cascade, leading to a decrease in AQP2 at the apical membrane and a subsequent increase in free water excretion (aquaresis).

Caption: V2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The pharmacological profile of this compound has been established through a series of in vitro experiments. The following sections detail the methodologies for the key assays used to determine its binding affinity and functional antagonism.

Radioligand Binding Assay for V1a and V2 Receptors

This assay is used to determine the binding affinity (Ki) of this compound for the V1a and V2 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., COS-1 or CHO cells) transiently or stably expressing the recombinant human V1a or V2 receptor.

-

Radioligand: A radiolabeled ligand, such as [3H]Arginine Vasopressin ([3H]AVP), is used to label the receptors.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Experimental workflow for the radioligand binding assay.

Functional Antagonism Assays

These assays measure the ability of this compound to inhibit the functional response of the V1a and V2 receptors to vasopressin.

Methodology:

-

Cell Culture: Cells expressing the human V1a receptor are cultured and loaded with a calcium-sensitive fluorescent dye.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of AVP.

-

Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular Ca2+ concentration, is measured using a fluorometric imaging plate reader.

-

Data Analysis: The concentration of this compound that inhibits 50% of the AVP-induced Ca2+ mobilization (IC50) is determined.

Methodology:

-

Cell Culture: Cells expressing the human V2 receptor are cultured.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of AVP in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that inhibits 50% of the AVP-induced cAMP accumulation (IC50) is determined.

Caption: Experimental workflows for V1a and V2 functional antagonism assays.

Conclusion

This compound's mechanism of action is characterized by its potent and competitive dual antagonism of vasopressin V1a and V2 receptors. Its higher affinity for the V2 receptor underlies its primary clinical application in promoting aquaresis to treat hyponatremia. The inhibition of V1a receptor-mediated signaling contributes to its vasodilatory effects. A thorough understanding of its interaction with these receptors and their downstream signaling pathways is essential for its appropriate clinical use and for the development of future vasopressin receptor antagonists.

References

- 1. [Pharmacology of this compound hydrochloride (YM087), a novel vasopressin V1A/V2 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]

Conivaptan hydrochloride molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conivaptan hydrochloride is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors. Marketed under the trade name Vaprisol®, it is utilized clinically for the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients. This technical guide provides an in-depth overview of the molecular structure, physicochemical and pharmacological properties, synthesis, and analytical methodologies related to this compound hydrochloride. Detailed experimental protocols and signaling pathway visualizations are included to support research and development activities.

Molecular Structure and Chemical Properties

This compound hydrochloride is chemically designated as N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl]-[1,1'-biphenyl]-2-carboxamide monohydrochloride.[2] Its structure is characterized by a central benzazepine core linked to a biphenyl carboxamide moiety.

Molecular Formula: C₃₂H₂₆N₄O₂•HCl[1][2][3]

Molecular Weight: 535.04 g/mol

CAS Number: 168626-94-6

Appearance: White to off-white or pale orange-white powder.

The hydrochloride salt enhances the solubility of the otherwise sparingly soluble this compound free base.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below. These properties are crucial for formulation development, pharmacokinetic studies, and analytical method development.

| Property | Value | Reference |

| Melting Point | >250 °C | |

| Solubility | ||

| Water | 0.15 mg/mL (at 23 °C) | |

| DMSO | 2 mg/mL (clear solution); 53.5 mg/mL (100 mM) | |

| Ethanol | 10.7 mg/mL (20 mM) with gentle warming | |

| pKa (Predicted) | ||

| Strongest Acidic | 12.26 | |

| Strongest Basic | 6.56 | |

| LogP (Predicted) | 5.24 - 6.3 |

Pharmacological Properties

This compound hydrochloride is a potent vasopressin receptor antagonist with high affinity for both the V1A and V2 receptor subtypes. This dual antagonism underlies its therapeutic effects.

| Pharmacological Parameter | Value | Receptor | Species | Reference |

| Binding Affinity (Ki) | 0.61 nM | V1A | Human | |

| 0.66 - 3.04 nM | V2 | Human | ||

| 0.48 nM | V1A | Rat (liver) | ||

| 3.04 nM | V2 | Rat (kidney) | ||

| Functional Antagonism (IC₅₀) | 14.3 nM | V1A | Transfected COS-1 cells | |

| 1.95 nM | V2 | Transfected COS-1 cells |

Mechanism of Action

Arginine vasopressin (AVP) is a key hormone in regulating water and electrolyte balance. It exerts its effects through V1A and V2 receptors.

-

V1A Receptors: Located on vascular smooth muscle cells, their stimulation by AVP leads to vasoconstriction.

-

V2 Receptors: Primarily found in the renal collecting ducts, their activation by AVP promotes the insertion of aquaporin-2 water channels into the apical membrane. This increases water reabsorption from the filtrate back into the bloodstream.

This compound competitively blocks both V1A and V2 receptors. Antagonism of V2 receptors in the kidneys leads to aquaresis, the excretion of free water without a significant loss of electrolytes, thereby increasing serum sodium concentrations in hyponatremic states. The blockade of V1A receptors can lead to vasodilation.

Pharmacokinetics and Metabolism

This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A. Four metabolites have been identified, with pharmacological activity ranging from 3-50% (V1A) and 50-100% (V2) of the parent compound. However, their contribution to the overall clinical effect is considered minimal due to low exposure.

Signaling Pathway

The mechanism of action of this compound hydrochloride involves the inhibition of the canonical vasopressin signaling pathways in target cells. The following diagram illustrates the antagonism at the V2 receptor in a renal collecting duct cell.

Caption: this compound antagonism of AVP signaling at the V2 receptor.

Experimental Protocols

Synthesis of this compound Hydrochloride

Several synthetic routes for this compound hydrochloride have been reported. A common approach involves the coupling of two key intermediates: 2-methyl-1,4,5,6-tetrahydroimidazo[4,5-d]benzazepine and 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid. The following is a generalized protocol based on reported syntheses.

References

Arginine Vasopressin (AVP) Receptor Antagonism by Conivaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conivaptan is a non-peptide, dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors. By competitively blocking these receptors, this compound exerts significant physiological effects, primarily related to water balance and vascular tone. Its primary therapeutic application is in the management of euvolemic and hypervolemic hyponatremia in hospitalized patients. This technical guide provides an in-depth overview of the mechanism of action, pharmacology, and key experimental data related to this compound's antagonism of AVP receptors. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts in this area.

Introduction

Arginine vasopressin, also known as antidiuretic hormone (ADH), is a critical neurohormone involved in regulating plasma osmolality and blood pressure.[1] Its actions are mediated through three G-protein coupled receptor subtypes: V1a, V1b, and V2.[1] The V1a receptors are primarily located on vascular smooth muscle cells, where their stimulation leads to vasoconstriction.[2] V2 receptors are predominantly found in the renal collecting ducts and are responsible for antidiuresis through the regulation of water reabsorption.[2][3] In certain pathological states, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and heart failure, elevated AVP levels can lead to excessive water retention and subsequent hyponatremia.

This compound (Vaprisol®) is a potent, intravenously administered AVP receptor antagonist that exhibits high affinity for both V1a and V2 receptors. This dual antagonism allows this compound to not only promote aquaresis (excretion of free water) by blocking V2 receptors but also to induce vasodilation by inhibiting V1a receptors. This document will explore the core pharmacology of this compound, present key quantitative data, and provide detailed methodologies for its preclinical evaluation.

Mechanism of Action: Dual V1a and V2 Receptor Blockade

This compound functions as a competitive antagonist at both V1a and V2 vasopressin receptors. Its binding to these receptors is reversible and concentration-dependent.

V2 Receptor Antagonism and Aquaretic Effect

The primary therapeutic effect of this compound in treating hyponatremia stems from its antagonism of V2 receptors in the principal cells of the renal collecting ducts.

-

Normal V2 Receptor Signaling: The binding of AVP to V2 receptors activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels. Phosphorylated AQP2-containing vesicles are then translocated to and inserted into the apical membrane of the collecting duct cells. This increases the permeability of the membrane to water, leading to water reabsorption from the tubular fluid into the bloodstream.

-

This compound-Mediated Inhibition: By competitively blocking the V2 receptor, this compound prevents AVP from initiating this signaling cascade. This results in reduced intracellular cAMP levels, decreased PKA activity, and a halt to the translocation of AQP2 to the cell membrane. Consequently, the water permeability of the collecting duct is reduced, leading to the excretion of dilute urine, a process known as aquaresis. This increases serum sodium concentration by removing excess water from the body.

V1a Receptor Antagonism and Hemodynamic Effects

This compound's antagonism of V1a receptors, located on vascular smooth muscle, counteracts the vasoconstrictive effects of AVP. This can lead to vasodilation, which may be beneficial in conditions such as heart failure where peripheral vascular resistance is often elevated.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound

| Parameter | Receptor | Species | Value | Reference |

| Ki (nM) | V1a | Human | 6.3 | |

| V2 | Human | 1.1 | ||

| IC50 (nM) | V1a (Ca2+ influx) | Human | 14.3 | |

| V2 (cAMP accumulation) | Human | 1.95 |

Table 2: Pharmacokinetic Parameters of Intravenous this compound in Hyponatremic Patients

| Parameter | 20 mg/day Dose | 40 mg/day Dose | Reference |

| Cmax (ng/mL) | 733 ± 323 (Loading Dose) | 701 ± 343 (Loading Dose) | |

| AUC (ng·h/mL) | 6996 | 30,771 | |

| Half-life (t½) (hours) | 5.3 | 10.2 | |

| Clearance (L/h) | 18.7 | 9.5 |

Note: Pharmacokinetics are non-linear. Data presented are from a study with a 20 mg loading dose followed by continuous infusion.

Table 3: Clinical Efficacy of Intravenous this compound in Hyponatremia (4-Day Treatment)

| Outcome | Placebo | This compound 20 mg/day | This compound 40 mg/day | Reference |

| Mean Change in Serum Na+ (mEq/L) | 0.8 ± 0.8 | - | 6.3 ± 0.7 | |

| Baseline-Adjusted Serum Na+ AUC (mEq·hr/L) | - | 753.8 ± 499.9 | 689.2 ± 417.3 | |

| % Patients with ≥6 mEq/L increase or normal Serum Na+ | 20% | 70.3% | 72.0% |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Diagram 1: AVP V2 Receptor Signaling and Inhibition by this compound

Caption: V2 receptor signaling cascade and its competitive inhibition by this compound.

Diagram 2: Experimental Workflow for a Radioligand Competition Binding Assay

Caption: Workflow for determining this compound's binding affinity using a competition assay.

Diagram 3: Logical Flow for Assessing V2 Receptor Functional Antagonism

Caption: Logical workflow for a functional assay to measure this compound's V2 antagonism.

Detailed Experimental Protocols

The following protocols are adapted from standard methodologies and should be optimized for specific laboratory conditions.

Protocol: Radioligand Competition Binding Assay for V1a/V2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for human V1a and V2 receptors.

Materials:

-

Cell membranes from a stable cell line expressing recombinant human V1a or V2 receptors.

-

Radioligand: [3H]-Arginine Vasopressin ([3H]AVP).

-

Unlabeled ("cold") Arginine Vasopressin (for determining non-specific binding).

-

This compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

-

96-well microplates.

-

Scintillation fluid and counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer. The concentration range should span the expected Ki value (e.g., 0.01 nM to 1 µM).

-

Dilute [3H]AVP in assay buffer to a final concentration of approximately its Kd value for the respective receptor.

-

Prepare a high concentration of unlabeled AVP (e.g., 1 µM) for determining non-specific binding.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]AVP, and 100 µL of membrane suspension.

-

Non-specific Binding: Add 50 µL of unlabeled AVP, 50 µL of [3H]AVP, and 100 µL of membrane suspension.

-

Competition: Add 50 µL of each this compound dilution, 50 µL of [3H]AVP, and 100 µL of membrane suspension.

-

-

Incubation:

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Measurement:

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: V2 Receptor Functional Antagonism via cAMP Accumulation Assay

Objective: To measure the functional potency (IC50) of this compound in inhibiting AVP-induced cAMP production.

Materials:

-

A cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium and supplements.

-

Arginine Vasopressin (AVP).

-

This compound hydrochloride.

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

384-well white opaque microplates.

Procedure:

-

Cell Culture and Plating:

-

Culture the V2 receptor-expressing cells to ~80-90% confluency.

-

Seed the cells into 384-well plates at an optimized density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS with a PDE inhibitor).

-

Prepare a solution of AVP in stimulation buffer at a concentration that elicits ~80% of the maximal response (EC80).

-

-

Assay Procedure:

-

Gently remove the culture medium from the cells.

-

Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature. This is the antagonist pre-incubation step.

-

Add the AVP solution to all wells except the negative control (which receives only buffer).

-

Incubate for 30 minutes at room temperature to stimulate cAMP production.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage inhibition of the AVP response versus the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This compound is a well-characterized dual V1a/V2 receptor antagonist with a clear mechanism of action and established clinical efficacy in the treatment of hyponatremia. Its ability to induce aquaresis without significant electrolyte loss makes it a valuable therapeutic tool. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on vasopressin receptor modulators and related therapeutic areas. Further investigation into the nuanced effects of dual V1a/V2 antagonism in various disease states may reveal additional therapeutic opportunities for this compound and similar compounds.

References

- 1. Efficacy and safety of oral this compound, a vasopressin-receptor antagonist, evaluated in a randomized, controlled trial in patients with euvolemic or hypervolemic hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

In-Depth Pharmacological Profile of Conivaptan for Research Applications

A Technical Guide for Scientists and Drug Development Professionals

Abstract

Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1][2] This document provides a comprehensive technical overview of the pharmacological profile of this compound for research purposes. It includes a detailed examination of its mechanism of action, receptor binding affinity, pharmacodynamics, and pharmacokinetic properties. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of vasopressin receptor antagonists and related fields. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

This compound hydrochloride is a potent pharmacological agent that acts as a competitive antagonist at both the V1A and V2 subtypes of the vasopressin receptor.[3] Vasopressin plays a critical role in the regulation of water and electrolyte balance, primarily through its action on V2 receptors in the renal collecting ducts, and in vasoconstriction via V1A receptors on vascular smooth muscle.[4][5] By blocking these receptors, this compound promotes aquaresis—the excretion of free water without a significant loss of electrolytes—making it a subject of interest for conditions characterized by fluid retention and hyponatremia.

Mechanism of Action

This compound exerts its pharmacological effects by competitively and reversibly binding to V1A and V2 vasopressin receptors.

-

V2 Receptor Antagonism: In the renal collecting ducts, the binding of vasopressin to the V2 receptor initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation to and insertion into the apical membrane of the collecting duct cells. This increases water reabsorption from the filtrate back into the bloodstream. This compound blocks the initial step of this pathway by preventing vasopressin from binding to the V2 receptor, thereby inhibiting the entire downstream signaling cascade and promoting the excretion of free water.

-

V1A Receptor Antagonism: V1A receptors are primarily located on vascular smooth muscle cells. Their activation by vasopressin leads to a Gq protein-coupled signaling pathway, resulting in vasoconstriction. By antagonizing the V1A receptor, this compound can induce vasodilation.

Signaling Pathway of Vasopressin V2 Receptor and this compound's Point of Intervention

Quantitative Pharmacological Data

The following tables summarize the key quantitative pharmacological parameters of this compound.

Table 1: Receptor Binding Affinity of this compound

| Species | Receptor Subtype | Parameter | Value (nM) |

| Rat | V1A (liver) | Ki | 0.48 |

| Rat | V2 (kidney) | Ki | 3.04 |

| Human | V1A | Affinity | Nanomolar |

| Human | V2 | Affinity | Nanomolar |

Note: While specific Ki values for human receptors are not publicly available, in vitro studies have consistently demonstrated nanomolar affinity.

Table 2: Pharmacokinetic Parameters of Intravenous this compound in Hyponatremia Patients

| Dose | Cmax (end of loading dose) (ng/mL) | Cend of infusion (ng/mL) | Elimination Half-life (hr) | Clearance (L/hr) |

| 20 mg/day | 659.4 (144.5-1587.6) | 117.6 (4.9-938.3) | 5.3 (3.3-9.3) | 16.1 (7.2-37.6) |

| 40 mg/day | 679.5 (0.0-1910.8) | 215.7 (2.1-1999.3) | 8.1 (4.1-22.5) | 8.73 (2.1-20.9) |

Data presented as median (range).

Table 3: General Pharmacokinetic and Physicochemical Properties of this compound

| Parameter | Value |

| Protein Binding | 99% |

| Metabolism | Primarily via CYP3A4 |

| Excretion | 83% in feces, 12% in urine |

| Solubility in Water | 0.15 mg/mL at 23°C |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Vasopressin Receptor Affinity

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for V1A and V2 receptors.

Objective: To determine the inhibition constant (Ki) of this compound for vasopressin V1A and V2 receptors.

Materials:

-

Membrane preparations from cells or tissues expressing human or rat V1A or V2 receptors.

-

Radioligand: e.g., [3H]-Arginine Vasopressin.

-

Unlabeled competitor: this compound hydrochloride.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

Perform the assay in triplicate in microtiter plates or tubes.

-

Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of unlabeled vasopressin.

-

Competition: Add membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation:

-

Incubate the assay plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay

In Vivo Aquaresis Study in a Rat Model

This protocol outlines a general procedure for evaluating the aquaretic effects of this compound in rats.

Objective: To assess the dose-dependent effect of this compound on urine volume and osmolality in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats.

-

This compound hydrochloride.

-

Vehicle (e.g., 5% dextrose in water).

-

Metabolic cages for urine collection.

-

Osmometer.

-

Equipment for measuring urine electrolytes (e.g., flame photometer or ion-selective electrodes).

Procedure:

-

Animal Acclimation:

-

Acclimate rats to metabolic cages for several days before the experiment to minimize stress-related effects on urine output.

-

-

Hydration and Baseline Collection:

-

Provide a standardized water load to the animals to ensure a hydrated state.

-

Collect urine for a baseline period (e.g., 2-4 hours) to determine pre-treatment urine flow rate and composition.

-

-

Drug Administration:

-

Administer this compound or vehicle via the desired route (e.g., intravenous, oral gavage).

-

Use multiple dose groups to establish a dose-response relationship.

-

-

Urine Collection:

-

Collect urine at timed intervals (e.g., every 1-2 hours) for a defined post-treatment period (e.g., 6-8 hours).

-

Record the volume of urine collected at each interval.

-

-

Sample Analysis:

-

Measure the osmolality of each urine sample using an osmometer.

-

Measure the concentration of sodium and potassium in the urine to assess electrolyte excretion.

-

-

Data Analysis:

-

Calculate the urine flow rate (mL/hr) for each collection period.

-

Calculate the free water clearance (CH2O = Urine Flow - (Urine Osmolality x Urine Flow) / Plasma Osmolality).

-

Compare the changes in urine volume, osmolality, and electrolyte excretion between the this compound-treated groups and the vehicle control group.

-

Analyze the data for statistical significance.

-

Clinical Trial Design for Euvolemic/Hypervolemic Hyponatremia

The following describes a typical clinical trial design to evaluate the efficacy and safety of intravenous this compound in patients with euvolemic or hypervolemic hyponatremia.

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: Hospitalized adult patients with euvolemic or hypervolemic hyponatremia (e.g., serum sodium 115 to <130 mEq/L).

Exclusion Criteria: Hypovolemic hyponatremia, uncontrolled hypertension or hypotension, severe renal or hepatic impairment (may be a separate study cohort).

Treatment Arms:

-

This compound: 20 mg intravenous loading dose over 30 minutes, followed by a continuous infusion of 20 mg/day or 40 mg/day for 2-4 days.

-

Placebo: Intravenous administration of vehicle.

Primary Efficacy Endpoint: Change from baseline in serum sodium concentration.

Secondary Efficacy Endpoints:

-

Time to a confirmed increase in serum sodium of ≥ 4 mEq/L.

-

Proportion of patients with a normalized serum sodium level (≥ 135 mEq/L).

-

Change in effective water clearance.

Safety Assessments:

-

Monitoring of vital signs, fluid status, and neurological status.

-

Frequent monitoring of serum sodium to avoid overly rapid correction (>12 mEq/L in 24 hours).

-

Adverse event reporting, with particular attention to infusion site reactions.

Drug Interactions

This compound is a potent inhibitor of the cytochrome P450 enzyme CYP3A4. This leads to significant potential for drug-drug interactions with other medications that are substrates of this enzyme. Co-administration of this compound with strong CYP3A4 inhibitors is contraindicated.

Conclusion

This compound is a dual V1A/V2 vasopressin receptor antagonist with a well-characterized pharmacological profile. Its primary mechanism of action involves the blockade of V2 receptors in the kidney, leading to aquaresis. The quantitative data on its receptor affinity, pharmacokinetics, and clinical efficacy provide a solid foundation for its use in research settings. The experimental protocols outlined in this guide offer a starting point for further investigation into the properties and potential applications of this and other vasopressin receptor antagonists. Researchers should pay close attention to the potential for drug interactions mediated by its inhibition of CYP3A4.

References

- 1. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

Conivaptan: A Dual Vasopressin V1a/V2 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conivaptan is a non-peptide, dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors. By competitively blocking these receptors, this compound effectively counteracts the physiological effects of AVP, leading to increased free water excretion (aquaresis) without significant electrolyte loss, and vasodilation. This unique mechanism of action makes it a valuable therapeutic agent for the management of euvolemic and hypervolemic hyponatremia, particularly in hospitalized patients. This technical guide provides an in-depth overview of the pharmacology, mechanism of action, key experimental data, and methodologies related to the study of this compound.

Introduction

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a key regulator of water and electrolyte balance.[1] Its effects are mediated through three receptor subtypes: V1a, V1b, and V2.[2] The V1a receptor, primarily located on vascular smooth muscle cells, mediates vasoconstriction.[1] The V2 receptor, found in the renal collecting ducts, is responsible for antidiuresis by promoting water reabsorption.[1] In certain pathological states, such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion and heart failure, elevated AVP levels lead to water retention and subsequent hyponatremia.[2]

This compound (YM-087) is a potent, non-peptide molecule that acts as a competitive antagonist at both V1a and V2 receptors. This dual antagonism provides a targeted approach to treating hyponatremia by promoting aquaresis through V2 receptor blockade and potentially mitigating the vasoconstrictive effects of AVP through V1a receptor blockade.

Mechanism of Action

This compound exerts its pharmacological effects by competitively and reversibly binding to V1a and V2 vasopressin receptors.

-

V2 Receptor Antagonism: In the renal collecting ducts, AVP binds to V2 receptors, which are Gs-protein coupled. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases water permeability and reabsorption. This compound blocks the binding of AVP to V2 receptors, thereby preventing this signaling cascade, reducing AQP2 translocation, and ultimately leading to the excretion of free water.

-

V1a Receptor Antagonism: On vascular smooth muscle cells, AVP binds to V1a receptors, which are Gq/11-protein coupled. This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), resulting in smooth muscle contraction and vasoconstriction. By blocking V1a receptors, this compound inhibits this pathway, leading to vasodilation.

Quantitative Pharmacological Data

The affinity and functional antagonism of this compound have been characterized in various in vitro studies.

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (Ki) | V1a | Human | 6.3 nM | |

| V2 | Human | 1.1 nM | ||

| Functional Antagonism (IC50) | V1a | Human | 14.3 nM (Ca2+ mobilization) | |

| V2 | Human | 1.95 nM (cAMP accumulation) |

Experimental Protocols

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for vasopressin receptors.

Materials:

-

Membrane preparations from cells expressing human V1a or V2 receptors.

-

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

-

Unlabeled ("cold") Arginine Vasopressin.

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of [3H]-AVP in the assay buffer.

-

For competition binding, add increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, a separate set of incubations is performed in the presence of a high concentration of unlabeled AVP.

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Objective: To assess the functional antagonist activity of this compound at the V2 receptor.

Materials:

-

Cells stably expressing the human V2 receptor (e.g., CHO-K1 cells).

-

Arginine Vasopressin (AVP).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Plate the V2 receptor-expressing cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a PDE inhibitor.

-

To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with a fixed concentration of AVP (typically the EC80).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Analyze the data to determine the IC50 value of this compound for the inhibition of AVP-stimulated cAMP accumulation.

Objective: To evaluate the functional antagonist activity of this compound at the V1a receptor.

Materials:

-

Cells stably expressing the human V1a receptor (e.g., CHO-K1 cells).

-

Arginine Vasopressin (AVP).

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Plate the V1a receptor-expressing cells in a black-walled, clear-bottom multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound.

-

Place the plate in the fluorescence plate reader and initiate kinetic reading.

-

Inject a fixed concentration of AVP (typically the EC80) into the wells.

-

Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Analyze the peak fluorescence response to determine the IC50 value of this compound for the inhibition of AVP-induced calcium mobilization.

In Vivo Animal Models

Objective: To assess the efficacy of this compound in correcting hyponatremia in an animal model of SIADH.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Arginine Vasopressin (AVP) or desmopressin (dDAVP).

-

Osmotic minipumps.

-

Liquid diet or access to 5% dextrose in water to induce water loading.

-

Metabolic cages for urine and water intake monitoring.

-

Blood collection supplies.

Procedure:

-

Implant osmotic minipumps subcutaneously in rats for the continuous infusion of AVP or dDAVP to induce a state of antidiuresis.

-

Provide a liquid diet or 5% dextrose in water to ensure high fluid intake and induce hyponatremia.

-

Monitor serum sodium levels to confirm the development of hyponatremia.

-

Administer this compound (intravenously or orally) to the hyponatremic rats.

-

A control group receives the vehicle.

-

Monitor serum sodium concentration, urine output, and urine osmolality at regular intervals following treatment.

-

Assess the ability of this compound to increase serum sodium and promote aquaresis compared to the control group.

Objective: To evaluate the hemodynamic effects of this compound in a model of heart failure.

Procedure:

-

Induce heart failure in rats, commonly through surgical ligation of the left coronary artery to create a myocardial infarction.

-

Allow a period for the development of chronic heart failure (e.g., several weeks).

-

Characterize the heart failure phenotype through echocardiography or hemodynamic measurements.

-

Administer this compound to the heart failure rats.

-

Monitor hemodynamic parameters such as blood pressure, heart rate, cardiac output, and systemic vascular resistance.

-

Assess changes in urine output and free water clearance.

-

Evaluate the overall effect of this compound on cardiac function and fluid status in the context of heart failure.

Clinical Development and Application

This compound is approved for the treatment of euvolemic and hypervolemic hyponatremia in hospitalized patients. Clinical trials have demonstrated its efficacy in increasing serum sodium levels in a predictable manner. The typical administration is an intravenous loading dose followed by a continuous infusion.

Conclusion

This compound's dual antagonism of V1a and V2 vasopressin receptors provides a targeted and effective mechanism for the treatment of euvolemic and hypervolemic hyponatremia. Its ability to induce aquaresis and promote vasodilation addresses the underlying pathophysiology of conditions characterized by excess AVP activity. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent.

References

In Vitro Binding Affinity of Conivaptan to Vasopressin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro binding characteristics of Conivaptan, a nonpeptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors. This compound is a critical pharmacological tool and a therapeutic agent approved for the treatment of euvolemic and hypervolemic hyponatremia.[1] This document compiles quantitative binding affinity data, outlines a representative experimental protocol for determining these values, and illustrates the core signaling pathways associated with the target receptors.

Binding Affinity Profile of this compound

This compound demonstrates high, nanomolar affinity for both human vasopressin V1a and V2 receptors, binding competitively and reversibly.[2][3][4] Its affinity for the V2 receptor is generally reported to be higher than for the V1a receptor.[1] Notably, this compound shows negligible affinity for the V1b vasopressin receptor subtype. Due to the structural homology between vasopressin and oxytocin receptors, this compound also exhibits moderate affinity for the oxytocin (OT) receptor.

The following table summarizes the in vitro binding affinities (Ki) of this compound from various studies. The Ki value represents the equilibrium inhibition constant and is an inverse measure of binding affinity; a lower Ki value signifies a higher binding affinity.

| Receptor Subtype | Ki (nM) | Species / Tissue / System | Reference |

| Vasopressin V1a | 6.3 | Human (cloned, expressed in COS-1 cells) | |

| 4.3 | Human (cloned, expressed in CHO cells) | ||

| 26.3 | Rhesus Monkey (liver) | ||

| 0.9 | Rat (liver) | ||

| 0.48 | Rat (liver) | ||

| Vasopressin V2 | 1.1 | Human (cloned, expressed in COS-1 cells) | |

| 9.9 | Rhesus Monkey (kidney) | ||

| 3.0 | Rat (kidney) | ||

| 1.5 | Rabbit (kidney) | ||

| Vasopressin V1b | >60,000 | Human (cloned, expressed in COS-1 cells) | |

| Oxytocin (OT) | 44 | Human (uterine) | |

| 27 | Rat (uterine) |

Experimental Protocol: Radioligand Competition Binding Assay

The determination of this compound's binding affinity is typically achieved through in vitro competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radioactively labeled ligand from its receptor.

Principle

A fixed concentration of a high-affinity radioligand for a specific receptor (e.g., [³H]-Arginine Vasopressin) is incubated with a source of the receptor (e.g., cell membranes from a cell line expressing the human V1a or V2 receptor). This incubation is performed in the presence of increasing concentrations of the unlabeled competitor compound, this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials

-

Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO) or COS-1 cells stably transfected with the human V1a or V2 receptor cDNA.

-

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

-

Competitor: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum filtration manifold.

-

Scintillation Fluid and Counter.

Methodology

-

Membrane Preparation:

-

Culture transfected cells to confluence.

-

Harvest cells and homogenize in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend. Determine the protein concentration using a standard method (e.g., BCA assay). Store membrane aliquots at -80°C.

-

-

Assay Setup:

-

Perform the assay in 96-well plates or microcentrifuge tubes.

-

Prepare serial dilutions of this compound in the assay buffer.

-

To each well/tube, add:

-

Receptor membrane preparation (e.g., 10-20 µg protein).

-

Increasing concentrations of this compound (or buffer for total binding, or a high concentration of unlabeled AVP for non-specific binding).

-

A fixed concentration of [³H]-AVP (typically at or below its Kd value).

-

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine this compound's receptor affinity.

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

This compound acts as an antagonist, blocking the downstream signaling cascades initiated by the binding of endogenous arginine vasopressin (AVP). The V1a and V2 receptors are coupled to different G-proteins and activate distinct secondary messenger systems.

V1a Receptor Signaling Pathway

The V1a receptor is coupled to Gαq protein. Its activation leads to an increase in intracellular calcium.

Caption: Vasopressin V1a receptor Gq-coupled signaling pathway.

V2 Receptor Signaling Pathway

The V2 receptor is coupled to Gαs protein. Its activation leads to an increase in intracellular cyclic AMP (cAMP).

Caption: Vasopressin V2 receptor Gs-coupled signaling pathway.

References

- 1. Portico [access.portico.org]

- 2. This compound: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound hydrochloride, a vasopressin V(1A)/V(2)-receptor antagonist, in patients with euvolemic or hypervolemic hyponatremia and with or without congestive heart failure from a prospective, 4-day open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

Conivaptan's Antagonistic Effect on Aquaporin-2 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conivaptan, a dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, plays a critical role in the management of euvolemic and hypervolemic hyponatremia. Its primary therapeutic effect stems from its action on the renal collecting duct system, specifically its modulation of aquaporin-2 (AQP2) water channels. By competitively blocking the V2 receptor, this compound inhibits the downstream signaling cascade that leads to the translocation of AQP2 to the apical membrane of principal cells. This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's effect on AQP2, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

Water homeostasis is a tightly regulated physiological process orchestrated by the antidiuretic hormone, arginine vasopressin (AVP). AVP exerts its effects by binding to specific receptors, with the V2 receptor in the renal collecting ducts being paramount for water reabsorption.[1][2] The binding of AVP to the V2 receptor initiates a signaling cascade that culminates in the insertion of aquaporin-2 (AQP2) water channels into the apical plasma membrane of collecting duct principal cells, thereby increasing water permeability and reabsorption.[1][3][4] In conditions of inappropriate AVP secretion (SIADH) or in hypervolemic states like congestive heart failure, this mechanism leads to excessive water retention and subsequent hyponatremia.

This compound emerges as a therapeutic intervention by directly counteracting the effects of AVP at the V2 receptor. As a nonpeptide antagonist, it competitively and reversibly binds to V2 receptors, preventing the AVP-mediated signaling required for AQP2 trafficking. The resultant effect is aquaresis, the excretion of electrolyte-free water, which effectively raises serum sodium concentrations. This document delves into the core mechanisms of this compound's action on AQP2 channels, presenting available quantitative data and outlining the experimental methodologies used to elucidate these effects.

V2 Receptor Signaling and AQP2 Trafficking

The canonical signaling pathway initiated by AVP binding to the V2 receptor is crucial for understanding this compound's mechanism of action.

-

Activation: AVP, secreted from the posterior pituitary, binds to the V2 receptor, a G-protein coupled receptor (GPCR), on the basolateral membrane of renal collecting duct principal cells.

-

Second Messenger Cascade: This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).

-

PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).

-

AQP2 Phosphorylation and Translocation: PKA then phosphorylates AQP2, which is stored in intracellular vesicles, at key serine residues (primarily Ser256). This phosphorylation event is a critical signal for the translocation of these vesicles to the apical plasma membrane.

-

Membrane Fusion and Water Reabsorption: The AQP2-containing vesicles fuse with the apical membrane, inserting the water channels and dramatically increasing the water permeability of the cell. This allows for the reabsorption of water from the tubular fluid back into the bloodstream.

This compound disrupts this pathway at its inception by blocking AVP from binding to the V2 receptor, thereby preventing the entire downstream cascade and the subsequent insertion of AQP2 into the apical membrane.

Quantitative Data on this compound's Effects

While direct quantitative data on this compound's effect on AQP2 protein levels and trafficking from human studies are limited, preclinical and in vitro studies provide valuable insights. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on V2 Receptor Signaling

| Parameter Measured | Cell Type | Agonist | This compound Concentration | Result | Reference |

| cAMP Accumulation | Human V2R expressing cells | Arginine Vasopressin (AVP) | Concentration-dependent | Inhibition of AVP-stimulated cAMP accumulation | |

| V2 Receptor Binding | Human V2 Receptors | [³H]-AVP | Nanomolar range | High-affinity competitive binding |

Table 2: In Vivo Effects of this compound in Animal Models

| Animal Model | This compound Dose | Parameter Measured | Result | Reference |

| Dehydrated Rats | 0.1, 1 mg/kg (IV) | Urine Volume | Dose-dependent increase | |

| Dehydrated Rats | 0.1, 1 mg/kg (IV) | Urine Osmolality | Dose-dependent decrease | |

| SIADH Rat Model | 0.1, 1 mg/kg (IV) | Blood Sodium Concentration | Significant increase | |

| SIADH Rat Model | 0.1, 1 mg/kg (IV) | Plasma Osmolality | Significant increase | |

| Dogs with Heart Failure | 0.1 mg/kg (IV) | Urine Flow | Increased | |

| Dogs with Heart Failure | 0.1 mg/kg (IV) | Free Water Clearance | Markedly increased |

Table 3: Clinical Effects of this compound in Patients with Hyponatremia

| Patient Population | This compound Dose | Parameter Measured | Result | Reference |

| Euvolemic/Hypervolemic Hyponatremia | 20 mg loading dose, then 20-40 mg/day IV | Serum Sodium | Mean increase of 8.5 mEq/L in responders | |

| Euvolemic/Hypervolemic Hyponatremia | 40 and 80 mg/day (oral) | Change in Serum Sodium (Day 5) | 6.8 mEq/L (40mg) and 8.8 mEq/L (80mg) increase |

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on AQP2 channels.

Western Blot Analysis for AQP2 Expression and Phosphorylation

This protocol is designed to quantify the total and phosphorylated levels of AQP2 in kidney tissue or cultured cells following this compound treatment.

-

Sample Preparation:

-

Kidney Tissue: Homogenize dissected kidney inner medulla in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

-

Cultured Cells (e.g., mpkCCD): Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total AQP2 or phospho-AQP2 (e.g., pSer256-AQP2) at the recommended dilution.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize AQP2 or p-AQP2 levels to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence/Immunocytochemistry for AQP2 Localization

This protocol allows for the visualization of AQP2 subcellular localization and its trafficking to the apical membrane.

-

Sample Preparation:

-

Kidney Tissue: Perfuse-fix the animal with 4% paraformaldehyde (PFA), dissect the kidneys, and cryoprotect in sucrose. Cut thin cryosections.

-

Cultured Cells (e.g., mpkCCD grown on permeable supports): Fix cells with 4% PFA for 15 minutes.

-

-

Permeabilization: Permeabilize the cells/tissue sections with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with a solution containing BSA and normal goat serum in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody against AQP2 overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining: Stain nuclei with DAPI.

-

Mounting: Mount the sections/coverslips with an anti-fade mounting medium.

-

Imaging: Visualize using a confocal or fluorescence microscope.

-

Analysis: Quantify the fluorescence intensity at the apical membrane versus the cytoplasm to determine the extent of AQP2 translocation.

Intracellular cAMP Measurement

This assay quantifies the inhibition of AVP-induced cAMP production by this compound.

-

Cell Culture: Plate renal collecting duct cells (e.g., mpkCCD) in a multi-well plate and grow to confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulation: Stimulate the cells with a fixed concentration of AVP or a V2 receptor agonist like dDAVP for a short period (e.g., 15 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: Lyse the cells according to the manufacturer's instructions for the chosen cAMP assay kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit.

-

Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value for the inhibition of AVP-stimulated cAMP production.

Conclusion

This compound exerts its aquaretic effect through a well-defined mechanism of V2 receptor antagonism, leading to the inhibition of AQP2 water channel translocation to the apical membrane of renal collecting duct cells. The quantitative data from preclinical and clinical studies consistently demonstrate its efficacy in promoting free water excretion and correcting hyponatremia. The detailed experimental protocols provided in this guide offer a robust framework for further research into the nuanced molecular interactions between this compound and the AQP2 regulatory pathway. A deeper understanding of these mechanisms will continue to inform the clinical application of this compound and the development of novel therapies for water balance disorders.

References

- 1. pure.au.dk [pure.au.dk]

- 2. Vasopressin-Independent Regulation of Aquaporin-2 by Tamoxifen in Kidney Collecting Ducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Localization and trafficking of aquaporin 2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Pathways Affected by Conivaptan Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conivaptan is a nonpeptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1][2] It is clinically utilized for the management of euvolemic and hypervolemic hyponatremia.[3] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action. This document details the underlying signaling cascades, presents quantitative data on its effects, and provides comprehensive experimental protocols for studying its activity.

Core Mechanism of Action

This compound exerts its therapeutic effects by competitively blocking the binding of arginine vasopressin (AVP) to its V1a and V2 receptors.[2] This dual antagonism leads to distinct downstream cellular responses, primarily affecting renal water reabsorption and vascular tone.

V2 Receptor Antagonism and Aquaresis

The primary therapeutic effect of this compound in treating hyponatremia stems from its potent antagonism of the V2 receptor, which is predominantly located on the basolateral membrane of principal cells in the renal collecting ducts.[4] In physiological states, AVP binding to the V2 receptor initiates a signaling cascade that promotes water reabsorption from the filtrate back into the bloodstream. This compound disrupts this process, leading to aquaresis, the excretion of free water without a significant loss of electrolytes.

The V2 receptor signaling pathway is a classic G-protein coupled receptor (GPCR) cascade:

-

Receptor Activation: AVP binds to the V2 receptor, a Gs-protein coupled receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.

-

Aquaporin-2 (AQP2) Phosphorylation and Translocation: Activated PKA phosphorylates serine residues on aquaporin-2 (AQP2) water channels, which are stored in intracellular vesicles. This phosphorylation event is a critical signal for the translocation of these vesicles to the apical membrane of the collecting duct cells.

-

Increased Water Permeability: The fusion of AQP2-containing vesicles with the apical membrane results in an increased density of water channels, thereby increasing the permeability of the membrane to water and facilitating its reabsorption.